2-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone
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Overview
Description
2-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone is a compound that features a fluorinated phenyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone typically involves the reaction of 2-fluorobenzoyl chloride with 2-(2-piperidylethyl)piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
2-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyridyl ketones: These compounds share a similar structure and are used in medicinal chemistry.
Piperidine derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological properties
Uniqueness
2-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone is unique due to the presence of both a fluorinated phenyl group and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H27FN2O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2-fluorophenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H27FN2O/c20-18-10-3-2-9-17(18)19(23)22-14-7-4-8-16(22)11-15-21-12-5-1-6-13-21/h2-3,9-10,16H,1,4-8,11-15H2 |
InChI Key |
IDENQCILGUNOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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